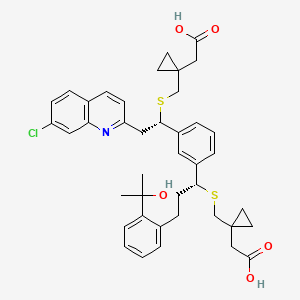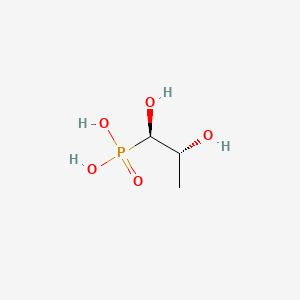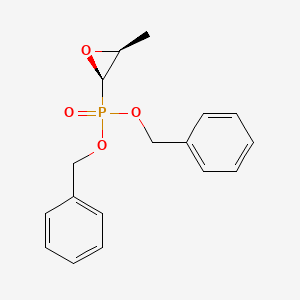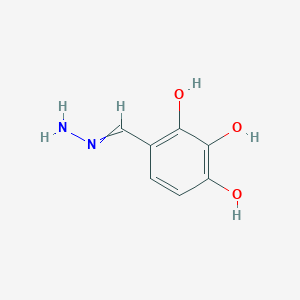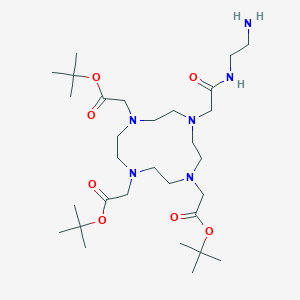
4-Chloro-4'-fluorobutyrophenone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4’-fluorobutyrophenone-d4 is a deuterated derivative of 4-Chloro-4’-fluorobutyrophenone. This compound is often used in scientific research due to its unique properties, which include the presence of both chlorine and fluorine atoms on the phenyl ring, as well as a butyrophenone backbone. The deuterium atoms in the compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy.
生化分析
Biochemical Properties
It is known that the compound has been used as an intermediate in the synthesis of various pharmaceutical compounds . The specific enzymes, proteins, and other biomolecules it interacts with are not currently known.
Cellular Effects
It is known that the compound has been used in the synthesis of pharmaceutical compounds, suggesting that it may have some influence on cell function
Molecular Mechanism
It is known that the compound has been used in the synthesis of pharmaceutical compounds, suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
4-Chloro-4’-fluorobutyrophenone-d4 is known to darken in storage without any loss in purity This suggests that the compound is relatively stable over time
Metabolic Pathways
It is known that the compound is used as an intermediate in the synthesis of pharmaceutical compounds , suggesting that it may interact with certain enzymes or cofactors. The specific metabolic pathways it is involved in are not currently known.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-fluorobutyrophenone-d4 typically involves the following steps:
Starting Materials: The synthesis begins with 4-Chloro-4’-fluorobutyrophenone.
Deuteration: The hydrogen atoms in the butyrophenone backbone are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of 4-Chloro-4’-fluorobutyrophenone-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
4-Chloro-4’-fluorobutyrophenone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenones depending on the nucleophile used.
科学研究应用
4-Chloro-4’-fluorobutyrophenone-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-4’-fluorobutyrophenone-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound provide unique insights into reaction mechanisms and molecular interactions. The compound can act as a probe in NMR studies, allowing researchers to investigate the dynamics and structure of complex molecules.
相似化合物的比较
Similar Compounds
4-Chloro-4’-fluorobutyrophenone: The non-deuterated version of the compound.
4-Chloro-4’-hydroxybutyrophenone: A hydroxylated derivative.
4-Chloro-4’-methoxybutyrophenone: A methoxylated derivative.
Uniqueness
4-Chloro-4’-fluorobutyrophenone-d4 is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atoms provide enhanced stability and allow for detailed studies of molecular interactions and reaction mechanisms.
属性
CAS 编号 |
1814904-27-2 |
|---|---|
分子式 |
C₁₀H₆D₄ClFO |
分子量 |
204.66 |
同义词 |
4-Chloro-1-(4-fluorophenyl-2,3,5,6-d4)-1-butanone; 1-Chloro-4-(4-fluorophenyl-2,3,5,6-d4)-4-oxobutane; 3-(4-Fluorobenzoyl-2,3,5,6-d4)propyl Chloride; 3-(4-Fluorophenylcarbonyl)-1-chloropropane-d4; 3-(p-Fluorobenzoyl)propyl-d4 Chloride; 3-Chloropropyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


